4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate
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Overview
Description
4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is an organic compound that features a sulfonate group attached to a benzene ring substituted with chlorine, bromine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids like sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The presence of halogen atoms (chlorine and bromine) can enhance the compound’s reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-4,5-dimethylbenzene: Similar in structure but lacks the sulfonate and chlorophenyl groups.
4,5-Dibromo-o-xylene: Another brominated derivative with different substitution patterns.
Uniqueness
4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is unique due to the combination of its sulfonate group and halogenated benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
(4-chlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO3S/c1-9-8-14(10(2)7-13(9)15)20(17,18)19-12-5-3-11(16)4-6-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCABRNAXMKPIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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